molecular formula C16H17NO3 B8557018 1-Tert-butyl-2-(2-nitrophenoxy)benzene CAS No. 212691-73-1

1-Tert-butyl-2-(2-nitrophenoxy)benzene

Cat. No. B8557018
Key on ui cas rn: 212691-73-1
M. Wt: 271.31 g/mol
InChI Key: IKAOWIFRHAVHQP-UHFFFAOYSA-N
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Patent
US08053450B2

Procedure details

To a solution of 1-tert-butyl-2-(2-nitrophenoxy)benzene (20 g, crude) in MeOH/THF (1:1, 200 mL) was added 10% Pd/C (2 g). The mixture was hydrogenated under 75 psi overnight. The mixture was filtered through Celite® cake and the filtrate was evaporated to give the crude product as a black oil. Purification by flash chromatography (0-30% EtOAc/hexane) provided 135a (11 g) as a brown solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>CO.C1COCC1.[Pd]>[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:18])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)OC1=C(C=CC=C1)[N+](=O)[O-]
Name
MeOH THF
Quantity
200 mL
Type
solvent
Smiles
CO.C1CCOC1
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated under 75 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite® cake
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a black oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (0-30% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(OC2=C(C=CC=C2)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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